molecular formula C17H32Sn B6317158 Tributyl(2-cyclopropylethynyl)-stannane CAS No. 254108-69-5

Tributyl(2-cyclopropylethynyl)-stannane

Cat. No.: B6317158
CAS No.: 254108-69-5
M. Wt: 355.1 g/mol
InChI Key: PYICBYXAIVIUQH-UHFFFAOYSA-N
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Description

Tributyl(2-cyclopropylethynyl)-stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-cyclopropylethynyl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2-cyclopropylethynyl)-stannane typically involves the reaction of tributyltin hydride with 2-cyclopropylethynyl halides under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a palladium or copper catalyst to facilitate the formation of the tin-carbon bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-cyclopropylethynyl)-stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl groups or the 2-cyclopropylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives with different functional groups.

Scientific Research Applications

Tributyl(2-cyclopropylethynyl)-stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tributyl(2-cyclopropylethynyl)-stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the 2-cyclopropylethynyl group.

    Tributyl(2-phenylethynyl)-stannane: Contains a phenyl group instead of a cyclopropyl group.

    Tributyl(2-ethynyl)-stannane: Contains an ethynyl group without the cyclopropyl ring.

Uniqueness

Tributyl(2-cyclopropylethynyl)-stannane is unique due to the presence of the cyclopropylethynyl group, which imparts distinct reactivity and properties compared to other organotin compounds

Properties

IUPAC Name

tributyl(2-cyclopropylethynyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.3C4H9.Sn/c1-2-5-3-4-5;3*1-3-4-2;/h5H,3-4H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYICBYXAIVIUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of n-butyllithium (2.5M in hexanes, 159 mL, 0.398 mol) in THF (800 mL) at −10° C. under nitrogen, add 5-chloropentyne (20 g, 0.195 mol) dropwise, keeping the temperature below 10° C. After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours, then add tributyltin chloride (70 g, 0.215 mol) and stir overnight. Pour the reaction mixture into hexanes (500 mL), wash with saturated sodium bicarbonate (300 mL) and brine (300 mL), dry with sodium sulfate, filter, and concentrate to afford the title compound (70 g, 100%) which can be used without further purification: mass spectrum (m/e): 357 (M+H+); 1H NMR (CDCl3) δ 1.70-1.49 (m, 6H), 1.49-1.24 (m, 7H), 1.10-0.65 (m, 19H).
Quantity
159 mL
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reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
70 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To n-butyllithium (7.28 mL of a 2.5 M solution in hexane, 18.2 mmol) at −5° C. was added dry THF (80 mL) dropwise, maintaining the temperature below 5° C. 5-Chloro-1-pentyne (7.75 mL , 73.1 mmol) was added at 5° C., and the solution was stirred for 3 hours. The reaction was quenched by the addition of tri-n-butyltin chloride (21.0 mL, 77.4 mmol), and was allowed to stir for an additional 10 min. The solution was poured into saturated aqueous NaHCO3 (500 mL) and hexane (500 mL). The hexane layer was washed with H2O (200 mL), then brine (200 mL), then dried over Na2SO4, filtered, and concentrated in vacuo to provide the titled product as a yellow oil.
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
Name
solution
Quantity
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reactant
Reaction Step One
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Type
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Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.75 mL
Type
reactant
Reaction Step Two
Name
tri-n-butyltin chloride
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

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